![molecular formula C8H16ClNO B6607027 [2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride CAS No. 2839144-43-1](/img/structure/B6607027.png)
[2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(aminomethyl)bicyclo[211]hexan-1-yl]methanolhydrochloride is a compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclo[211]hexane structure, which provides it with distinct physicochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride typically involves a multi-step process. One common method is the photochemical [2+2] cycloaddition of 1,5-dienes using a mercury lamp. This reaction forms the bicyclo[2.1.1]hexane core, which can then be functionalized with aminomethyl and methanol groups through subsequent reactions . Another approach involves the use of Lewis acid-catalyzed formal (3+2) cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes .
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical reactions or catalytic processes that allow for the efficient synthesis of the compound in large quantities. The choice of method depends on factors such as cost, yield, and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carbonyl compound.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydrogen atoms on the bicyclo[2.1.1]hexane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the structure.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives of the bicyclo[2.1.1]hexane ring.
Wissenschaftliche Forschungsanwendungen
[2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its antifungal activity when incorporated into the structure of fungicides.
Industry: Utilized in the development of new materials with unique properties due to its rigid bicyclic structure.
Wirkmechanismus
The mechanism of action of [2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methanol group can participate in various chemical reactions. The bicyclo[2.1.1]hexane core provides conformational rigidity, which can enhance the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl rings.
Bicyclo[2.2.1]heptane: Another bicyclic compound with applications in medicinal chemistry.
Uniqueness
[2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride is unique due to its specific substitution pattern and the presence of both aminomethyl and methanol groups. This combination of features provides it with distinct chemical and biological properties that are not found in other similar compounds.
Eigenschaften
IUPAC Name |
[2-(aminomethyl)-1-bicyclo[2.1.1]hexanyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-4-7-1-6-2-8(7,3-6)5-10;/h6-7,10H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBNJWHWBRAPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2)(C1CN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-methanesulfonylthieno[3,2-b]pyridine](/img/structure/B6606953.png)
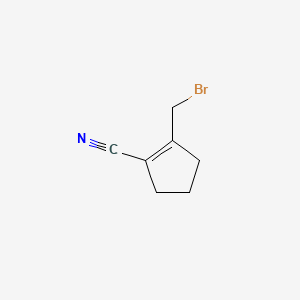
![1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylicacid,Mixtureofdiastereomers](/img/structure/B6606974.png)
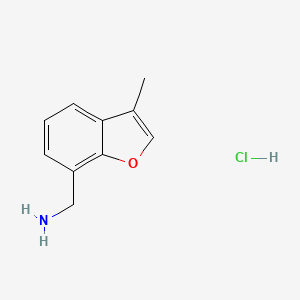

![(2R)-1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6606987.png)
![2-{3-azabicyclo[3.1.0]hexan-6-yl}-1H-indole](/img/structure/B6606994.png)


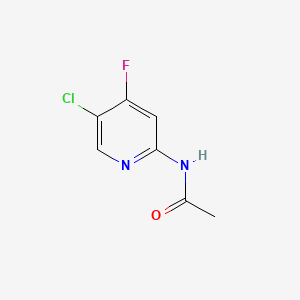
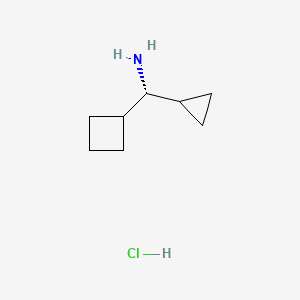
![N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride](/img/structure/B6607047.png)
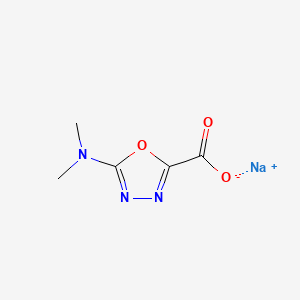
![2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}aceticacid](/img/structure/B6607056.png)
